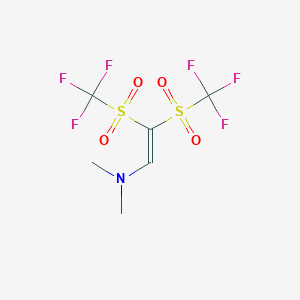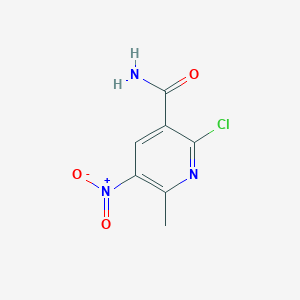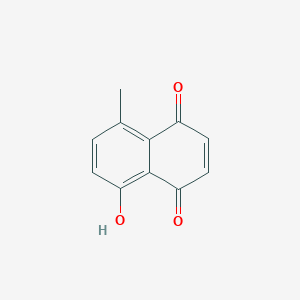![molecular formula C16H22O4Si2 B14600096 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) CAS No. 61157-23-1](/img/structure/B14600096.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then reacted with propenoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The dimethylsilanediyl groups can enhance the compound’s stability and reactivity, while the prop-2-enoic acid moieties can participate in various chemical reactions. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) stands out due to its incorporation of dimethylsilanediyl groups, which impart unique properties such as enhanced thermal stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Propriétés
Numéro CAS |
61157-23-1 |
|---|---|
Formule moléculaire |
C16H22O4Si2 |
Poids moléculaire |
334.51 g/mol |
Nom IUPAC |
2-[[4-[1-carboxyethenyl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4Si2/c1-11(15(17)18)21(3,4)13-7-9-14(10-8-13)22(5,6)12(2)16(19)20/h7-10H,1-2H2,3-6H3,(H,17,18)(H,19,20) |
Clé InChI |
IJDXEICSFACLKS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C(=O)O)C(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)




phosphanium chloride](/img/structure/B14600077.png)


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)


